2-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid
Description
2-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid is a fluorinated benzoic acid derivative. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to the benzene rings. It is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and liquid crystals.
Properties
IUPAC Name |
2-fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-8-2-4-9(12(16)6-8)7-1-3-10(13(17)18)11(15)5-7/h1-6,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOYUZVMQLRKFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689416 | |
| Record name | 3,4'-Difluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261927-57-4 | |
| Record name | 3,4'-Difluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid typically involves the following steps:
Fluorination: Introduction of fluorine atoms into the benzene ring using fluorinating agents such as elemental fluorine or fluorinating reagents like Selectfluor.
Hydroxylation: Introduction of the hydroxyl group through hydroxylation reactions, often using reagents like hydrogen peroxide or hydroxyl radicals.
Carboxylation: Introduction of the carboxyl group through carboxylation reactions, typically using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity, such as palladium-catalyzed coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acids with various functional groups.
Scientific Research Applications
2-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Industry: Used in the production of liquid crystals for display technologies and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It may modulate the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-hydroxybenzoic acid
- 4-Hydroxy-2-fluorobenzoic acid
- 4-Hydroxy-2-methylbenzoic acid
- 4-Hydroxy-2-(trifluoromethyl)benzoic acid
Uniqueness
2-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a hydroxyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized chemical products, such as liquid crystals and pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
